molecular formula C7H17NO3 B15351596 1,2-Propanediol, 3-(2-amino-1-methylpropoxy)-

1,2-Propanediol, 3-(2-amino-1-methylpropoxy)-

Cat. No.: B15351596
M. Wt: 163.21 g/mol
InChI Key: CPEVJVFVCYUUJY-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- is an organic compound with the molecular formula C7H17NO3. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- can be synthesized through several synthetic routes. One common method involves the reaction of 1,2-propanediol with 2-amino-1-methylpropanol under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides can be used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation: Produces aldehydes, ketones, or carboxylic acids.

  • Reduction: Results in the formation of alcohols or amines.

  • Substitution: Leads to the formation of ethers or esters.

Scientific Research Applications

1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- is widely used in scientific research due to its unique properties. It is employed in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics. Additionally, it is used in the preparation of cationic α-helical polypeptides and various cationic polymers for gene delivery. Its applications extend to chemistry, biology, medicine, and industry, making it a valuable compound in various fields.

Mechanism of Action

1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- is compared with similar compounds such as 1,2-propanediol and 3-amino-1,2-propanediol. While these compounds share structural similarities, 1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- is unique in its functional groups and reactivity. This uniqueness makes it particularly useful in specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 1,2-Propanediol

  • 3-Amino-1,2-propanediol

  • 1,2-Propanediol, 3-(dimethylamino)-

This detailed overview provides a comprehensive understanding of 1,2-Propanediol, 3-(2-amino-1-methylpropoxy)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

3-(3-aminobutan-2-yloxy)propane-1,2-diol

InChI

InChI=1S/C7H17NO3/c1-5(8)6(2)11-4-7(10)3-9/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

CPEVJVFVCYUUJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OCC(CO)O)N

Origin of Product

United States

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